

Technical Guide: Gly-NH-CH2-Boc (tert-butyl (2-(glycylamino)ethyl)carbamate)

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Compound of Interest		
Compound Name:	Gly-NH-CH2-Boc	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Gly-NH-CH2-Boc**, a crucial building block in modern bioconjugation and pharmaceutical development. This document details its chemical properties, a comprehensive synthesis protocol, and its application as a cleavable linker in Antibody-Drug Conjugates (ADCs).

Core Molecular Data

The fundamental properties of **Gly-NH-CH2-Boc** are summarized below, providing a clear reference for researchers. This dipeptide derivative, formally named tert-butyl (2-(glycylamino)ethyl)carbamate, is distinguished by its Boc-protected amine and a terminal glycine residue, making it a versatile component in peptide synthesis and for the construction of ADCs.[1]



Property	Value
Molecular Formula	C8H16N2O3
Molecular Weight	188.22 g/mol
CAS Number	14664-05-2
IUPAC Name	tert-butyl 2-[(2-aminoacetyl)amino]acetate
Synonyms	Gly-NH-CH2-Boc, tert-butyl glycylglycinate, Gly-Gly-O-tBu

Experimental Protocols: Synthesis of Gly-NH-CH2-Boc

The synthesis of **Gly-NH-CH2-Boc** is a multi-step process that involves the preparation of a key intermediate, N-Boc-ethylenediamine, followed by a peptide coupling reaction with a suitably protected glycine derivative, and subsequent deprotection.

Part 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)

This initial step focuses on the selective mono-protection of ethylenediamine to yield the foundational precursor.

Materials:

- Ethylenediamine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dioxane
- Water
- Magnesium oxide
- Ether



Argon atmosphere

Procedure:

- A mixture of 600 ml of ethylenediamine in 3 L of dioxane, 1.5 L of water, and 90 g of magnesium oxide is stirred at room temperature under an argon atmosphere.
- A solution of 327 g of di-tert-butyl dicarbonate in 1.5 L of dioxane is added dropwise to the mixture over 20 minutes.[2]
- The reaction mixture is stirred at room temperature for 16 hours.
- Following the reaction, the mixture is suction filtered over a filtration aid (e.g., Dicalit) and concentrated under reduced pressure.
- The resulting residue is heated to reflux five times with 500 ml of ether each time. The ether is decanted off after each reflux.[2]
- The combined ethereal solutions are concentrated, and the resulting yellow oil is distilled under high vacuum (b.p. 84°-86°C at 46.5 Pa) to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.[2]

Part 2: Coupling and Deprotection to Yield Gly-NH-CH2-Boc

This part details the coupling of N-Boc-ethylenediamine with N-protected glycine, followed by the removal of the glycine's protecting group. Fmoc-glycine is used here as an example of a suitable N-protected glycine.

Materials:

- tert-Butyl (2-aminoethyl)carbamate (from Part 1)
- N-α-Fmoc-glycine
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)



- Dimethylformamide (DMF)
- Piperidine
- Dichloromethane (DCM)
- Diethyl ether
- Saturated aqueous sodium bicarbonate
- Brine
- · Anhydrous magnesium sulfate

Procedure:

- · Coupling Reaction:
 - In a round-bottom flask, dissolve N-α-Fmoc-glycine (1 equivalent) and HOBt (1 equivalent)
 in DMF.
 - Cool the solution to 0°C in an ice bath.
 - Add DCC (1.1 equivalents) to the solution and stir for 15 minutes.
 - Add tert-butyl (2-aminoethyl)carbamate (1 equivalent) to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Filter the reaction mixture to remove the dicyclohexylurea byproduct.
 - Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the fully protected intermediate.
- Fmoc-Deprotection:



- Dissolve the protected intermediate in a 20% solution of piperidine in DMF.
- Stir the solution at room temperature for 1-2 hours.
- Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
- Purify the residue by column chromatography on silica gel to afford the final product, Gly-NH-CH2-Boc.

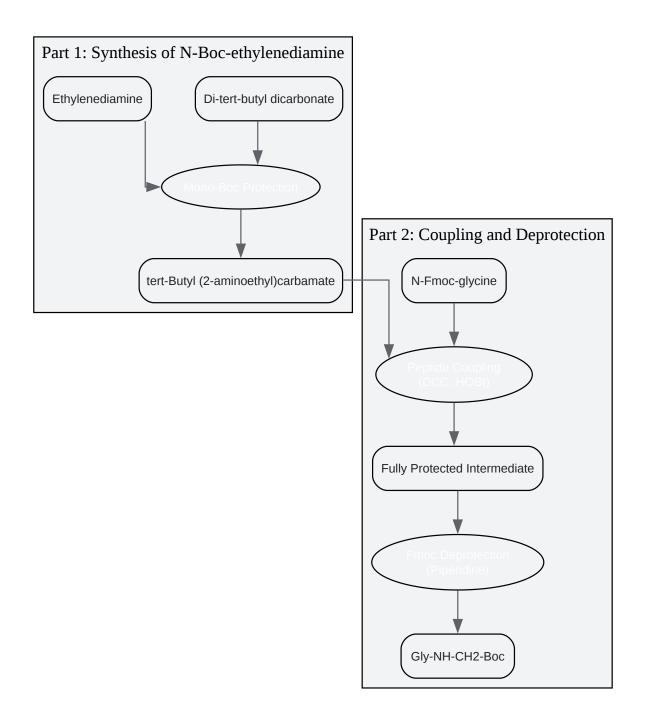
Application in Antibody-Drug Conjugates (ADCs)

Gly-NH-CH2-Boc serves as a cleavable dipeptide linker, a critical component in the design of ADCs.[3] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[4] The linker connects the antibody to the cytotoxic payload and is designed to be stable in systemic circulation but to release the payload upon internalization into the target cancer cell.[4]

Peptide linkers, such as those derived from **Gly-NH-CH2-Boc**, are often designed to be substrates for lysosomal proteases, like cathepsin B, which are overexpressed in many tumor cells.[4][5] Upon internalization of the ADC into the target cell, it is trafficked to the lysosome. Inside the lysosome, cathepsin B recognizes and cleaves the amide bond of the dipeptide linker, leading to the release of the cytotoxic payload.[5] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the drug.[4] Dipeptide linkers like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are commonly used in approved ADC drugs.[5]

Visualizations Synthesis Workflow of Gly-NH-CH2-Boc



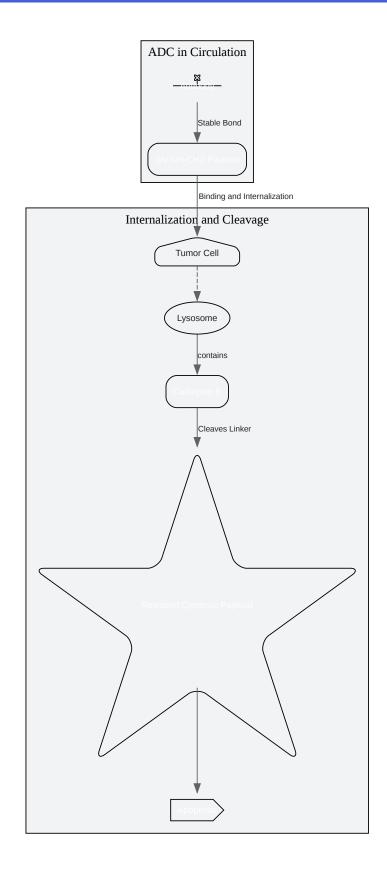


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Caption: A flowchart illustrating the two-part synthesis of Gly-NH-CH2-Boc.

Role of Gly-NH-CH2-Boc as an ADC Linker





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Caption: Mechanism of action for an ADC utilizing a Gly-NH-CH2-Boc derived linker.



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References

- 1. adc.bocsci.com [adc.bocsci.com]
- 2. prepchem.com [prepchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
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